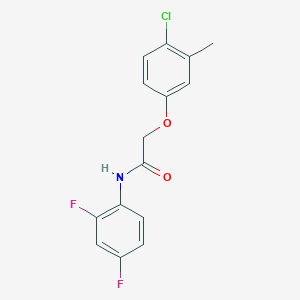
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide, also known as Compound A, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a selective glucocorticoid receptor agonist, which means that it has the ability to activate the glucocorticoid receptor in a specific manner. In
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A exerts its effects by selectively activating the glucocorticoid receptor, which is a nuclear receptor that regulates gene expression. The activation of the glucocorticoid receptor by 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A leads to the translocation of the receptor to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This results in the suppression of inflammatory and immune responses, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have a number of biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of immune cells, such as T cells and macrophages. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, it has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A for lab experiments is its selectivity for the glucocorticoid receptor, which allows for specific activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of the glucocorticoid receptor in various physiological and pathological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A. One area of interest is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A in various diseases, including inflammatory and autoimmune diseases, cancer, and neurodegenerative diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A on gene expression and cellular signaling pathways.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A involves several steps, starting with the reaction of 4-chloro-3-methylphenol with 2,4-difluoroaniline to form 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and carried out in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide A has been shown to have anti-tumor activity, suggesting its potential use in cancer therapy. Furthermore, it has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDRVLATSRYIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)





![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)